2-(2-Nitrophenyl)-2-oxoacetaldehyde
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Overview
Description
2-(2-Nitrophenyl)-2-oxoacetaldehyde is an organic compound characterized by the presence of a nitro group (-NO₂) attached to a phenyl ring, which is further connected to an oxoacetaldehyde moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenyl)-2-oxoacetaldehyde typically involves the nitration of phenylacetic acid, followed by oxidation and subsequent functional group transformations. One common method involves the nitration of phenylacetic acid to yield 2-nitrophenylacetic acid, which is then oxidized to form the desired oxoacetaldehyde derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve similar nitration and oxidation steps, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques could enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitrophenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine, leading to further functionalization.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: 2-(2-Nitrophenyl)acetic acid.
Reduction: 2-(2-Aminophenyl)-2-oxoacetaldehyde.
Substitution: Various substituted nitrophenyl derivatives.
Scientific Research Applications
2-(2-Nitrophenyl)-2-oxoacetaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Nitrophenyl)-2-oxoacetaldehyde involves its reactivity with various biological targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(2-Nitrophenyl)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-(2-Nitrophenyl)propyloxycarbonyl: Used as a photoprotecting group in polymer chemistry.
2-(3-Nitrophenyl)acetic acid: Another nitrophenyl derivative with different substitution patterns.
Uniqueness
2-(2-Nitrophenyl)-2-oxoacetaldehyde is unique due to its combination of a nitro group and an oxoacetaldehyde moiety, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to undergo multiple types of reactions makes it a versatile compound in synthetic organic chemistry.
Properties
Molecular Formula |
C8H5NO4 |
---|---|
Molecular Weight |
179.13 g/mol |
IUPAC Name |
2-(2-nitrophenyl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C8H5NO4/c10-5-8(11)6-3-1-2-4-7(6)9(12)13/h1-5H |
InChI Key |
FDEPHUOOWLFGMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
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